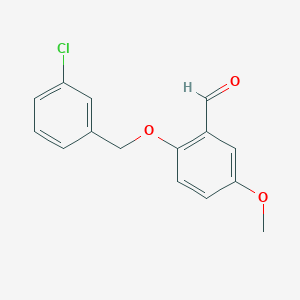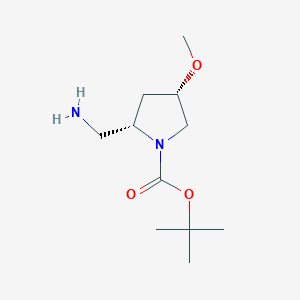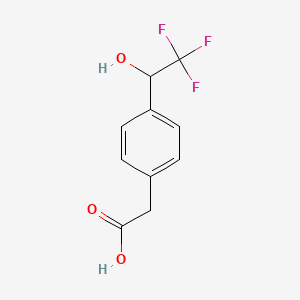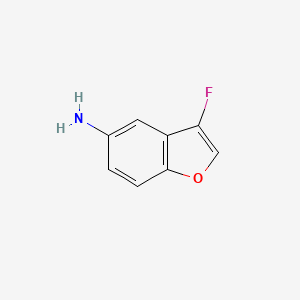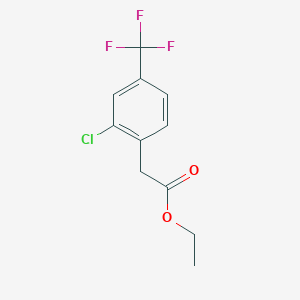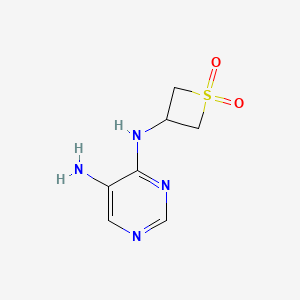
3-((5-Aminopyrimidin-4-yl)amino)thietane 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((5-Aminopyrimidin-4-yl)amino)thietane 1,1-dioxide is a heterocyclic compound that features a thietane ring fused with a pyrimidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Aminopyrimidin-4-yl)amino)thietane 1,1-dioxide typically involves the reaction of 5-aminopyrimidine with a thietane derivative. One common method includes the nucleophilic substitution reaction where 5-aminopyrimidine reacts with a thietane-1,1-dioxide derivative under basic conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-((5-Aminopyrimidin-4-yl)amino)thietane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfone derivatives.
Reduction: The pyrimidine moiety can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used for reduction reactions.
Substitution: Various alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Alkylated or acylated pyrimidine derivatives.
Applications De Recherche Scientifique
3-((5-Aminopyrimidin-4-yl)amino)thietane 1,1-dioxide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antiviral and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions.
Mécanisme D'action
The mechanism of action of 3-((5-Aminopyrimidin-4-yl)amino)thietane 1,1-dioxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antiviral or anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminopyrimidin-4-one: Known for its antiviral and antitumor activities.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: A heat-resistant explosive with a similar “amino-nitro-amino” arrangement.
Uniqueness
3-((5-Aminopyrimidin-4-yl)amino)thietane 1,1-dioxide is unique due to its combination of a thietane ring and a pyrimidine moiety, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H10N4O2S |
|---|---|
Poids moléculaire |
214.25 g/mol |
Nom IUPAC |
4-N-(1,1-dioxothietan-3-yl)pyrimidine-4,5-diamine |
InChI |
InChI=1S/C7H10N4O2S/c8-6-1-9-4-10-7(6)11-5-2-14(12,13)3-5/h1,4-5H,2-3,8H2,(H,9,10,11) |
Clé InChI |
FRGLHCZKPUVNNB-UHFFFAOYSA-N |
SMILES canonique |
C1C(CS1(=O)=O)NC2=NC=NC=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl 1-(5-aminopyridin-2-yl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylate hydrochloride](/img/structure/B12962046.png)

